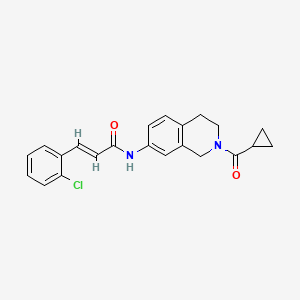

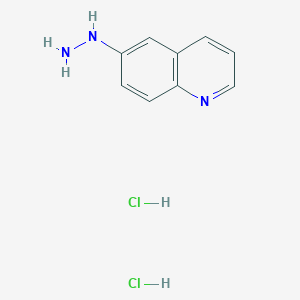

![molecular formula C13H9N3O2S B2867180 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine CAS No. 925438-35-3](/img/structure/B2867180.png)

6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine

Descripción general

Descripción

“6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” is a type of thiazolo[5,4-b]pyridine derivative . These compounds have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be prepared in several steps from commercially available substances . The synthesis involves a series of reactions, including the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” and similar compounds can be characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine” include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methodology : A one-step synthesis of thiazolo[5,4-b]pyridines, including derivatives like 6-nitrothiazolo[5,4-b]pyridine with various substituents, has been developed. This method involves reacting chloronitropyridines with thioamides or thioureas (Sahasrabudhe et al., 2009).

Chemical Structure Analysis : Studies on compounds similar to 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine, like 2-phenylazo-5-nitro-6-methyl-pyridine, have detailed their molecular conformation and crystal structure. This includes analysis using X-ray crystallography and vibrational spectroscopy (Michalski et al., 2005).

Applications in Biological Studies

Anticancer Properties : Certain thiazolo[5,4-b]pyridine derivatives have shown promising results in anticancer activity across various cancer cell lines. This indicates potential applications of these compounds in oncology research (Altug et al., 2011).

Antimicrobial Activity : A series of thiazolo[5,4-b]pyridine derivatives, similar in structure to 6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine, have been evaluated for their antimicrobial properties. These compounds exhibit significant biological activity against various microorganisms, including bacteria and fungi (Suresh et al., 2016).

Photophysical Properties

- Excited States Analysis : Research on related compounds, such as 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers, provides insights into their electronic absorption and emission spectra. This information is valuable for understanding the photophysical properties of similar thiazolo[5,4-b]pyridine derivatives (Michalski et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-methyl-2-(2-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S/c1-8-6-10-13(14-7-8)19-12(15-10)9-4-2-3-5-11(9)16(17)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZFCMURCNWACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)SC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(2-nitrophenyl)thiazolo[5,4-b]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

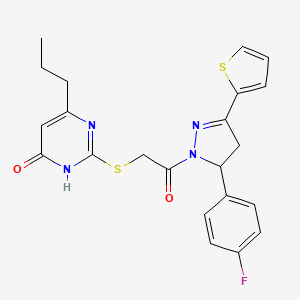

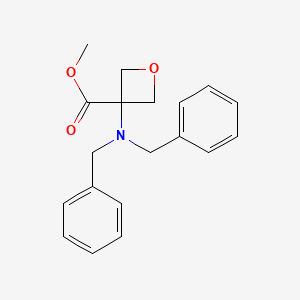

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)

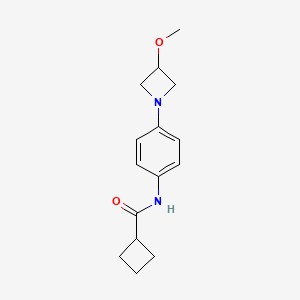

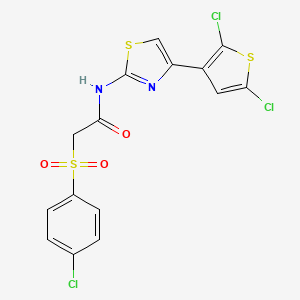

![4-benzyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2867100.png)

![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)

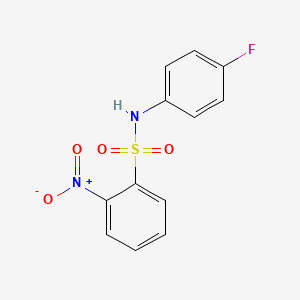

![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)

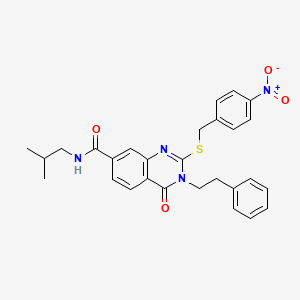

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-nitrobenzamide](/img/structure/B2867109.png)

![5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2867112.png)